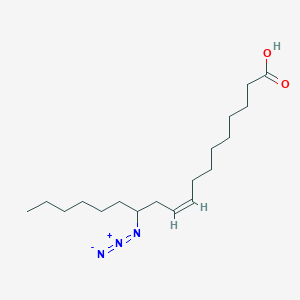
12-Azido oleic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Azidooleic acid is a derivative of oleic acid, characterized by the presence of an azido group at the 12th carbon position. This compound is notable for its applications in biochemical research, particularly in the study of phospholipid-protein interactions within biological membranes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-azidooleic acid typically involves the azidation of oleic acid derivatives. One common method includes the conversion of oleic acid to its corresponding bromide, followed by nucleophilic substitution with sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) .
Industrial Production Methods: While specific industrial production methods for 12-azidooleic acid are not extensively documented, the general approach involves large-scale synthesis using the aforementioned laboratory techniques. The process is scaled up by optimizing reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 12-Azidooleic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: LiAlH₄ or Pd/C with H₂.
Major Products:
Substitution: Alkyl azides.
Reduction: Primary amines.
Aplicaciones Científicas De Investigación
12-Azidooleic acid is widely used in scientific research due to its unique properties:
Mecanismo De Acción
The mechanism of action of 12-azidooleic acid primarily involves its interaction with biological membranes. The azido group allows for the incorporation of the compound into lipid bilayers, where it can interact with proteins and other membrane components. This interaction is often studied using photoaffinity labeling techniques, where the azido group is activated by light to form covalent bonds with nearby molecules, thereby elucidating the molecular targets and pathways involved .
Comparación Con Compuestos Similares
Oleic Acid: The parent compound, lacking the azido group.
Elaidic Acid: A trans isomer of oleic acid.
Azidostearic Acid: Another azido fatty acid with the azido group at a different position.
Comparison: 12-Azidooleic acid is unique due to the specific placement of the azido group, which imparts distinct chemical reactivity and biological interactions compared to its analogs. This uniqueness makes it particularly valuable in studies requiring site-specific labeling and interaction analysis .
Propiedades
Fórmula molecular |
C18H33N3O2 |
|---|---|
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
(Z)-12-azidooctadec-9-enoic acid |
InChI |
InChI=1S/C18H33N3O2/c1-2-3-4-11-14-17(20-21-19)15-12-9-7-5-6-8-10-13-16-18(22)23/h9,12,17H,2-8,10-11,13-16H2,1H3,(H,22,23)/b12-9- |
Clave InChI |
XRCPMRYVFRFJPE-XFXZXTDPSA-N |
SMILES isomérico |
CCCCCCC(C/C=C\CCCCCCCC(=O)O)N=[N+]=[N-] |
SMILES canónico |
CCCCCCC(CC=CCCCCCCCC(=O)O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropylthiadiazole-4-carboxamide](/img/structure/B13763460.png)
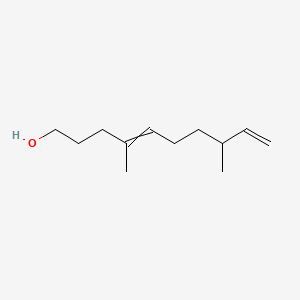
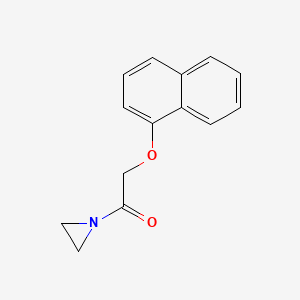
![3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13763475.png)

![Tridecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13763489.png)
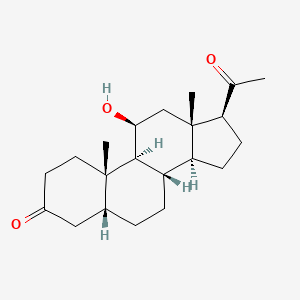

![3-(Benzylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763507.png)
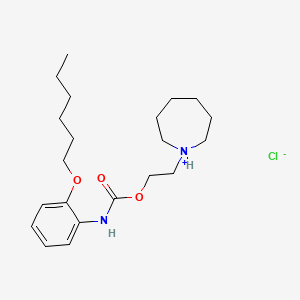
![2-[4-[(5-chloro-2-cyanophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B13763515.png)

